Thiopyrylium, perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

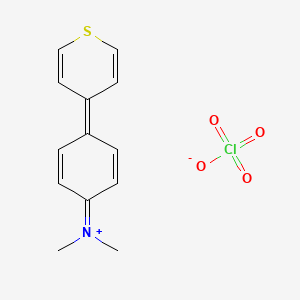

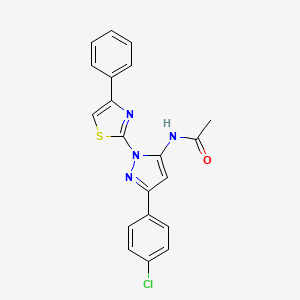

Thiopyrylium, perchlorate is a cationic compound with the chemical formula C₅H₅S⁺ClO₄⁻. It is analogous to pyrylium salts, with the oxygen atom replaced by a sulfur atom. Thiopyrylium salts are known for their aromaticity and stability, making them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiopyrylium salts can be synthesized by hydrogen abstraction from thiopyran using a hydride ion acceptor, such as trityl perchlorate . Another method involves the treatment of pyrylium salts with sodium sulfide, followed by precipitation with acid . For example, hexacarbonyltungsten reacts with 2,4,6-triphenylthiopyrylium perchlorate in diglyme to afford cationic thiopyrylium salts .

Industrial Production Methods

Industrial production methods for thiopyrylium salts are not extensively documented. the general approach involves the use of readily available reagents and standard laboratory techniques, such as refluxing and precipitation, to produce the desired thiopyrylium salts .

Chemical Reactions Analysis

Types of Reactions

Thiopyrylium salts undergo various chemical reactions, including:

Oxidation: Thiopyrylium salts can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiopyrylium salts to thiopyrans.

Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trityl perchlorate for hydrogen abstraction, sodium sulfide for sulfur substitution, and various acids for precipitation . Reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and precipitation .

Major Products Formed

Major products formed from these reactions include thiopyrans, sulfoxides, and sulfones. These products are valuable intermediates in various chemical syntheses .

Scientific Research Applications

Thiopyrylium salts have a wide range of scientific research applications, including:

Chemistry: Used as precursors for the synthesis of complex macrocycles and metallo-supramolecules.

Biology: Employed in the study of biological systems due to their stability and reactivity.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of light emitters, photocatalysts, and sensitizers.

Mechanism of Action

Thiopyrylium salts exert their effects through various mechanisms, including:

Nucleophilic Attack: The positively charged sulfur atom in thiopyrylium salts is highly reactive towards nucleophiles, leading to the formation of various heterocyclic compounds.

Coordination Chemistry: Thiopyrylium salts can coordinate with metal ions to form stable complexes, which are valuable in catalysis and materials science.

Comparison with Similar Compounds

Similar Compounds

Pyrylium Salts: Analogous compounds with an oxygen atom instead of sulfur.

Selenopyrylium Salts: Similar compounds with selenium instead of sulfur. These salts exhibit different reactivity and stability profiles.

Telluropyrylium Salts: Compounds with tellurium instead of sulfur, known for their unique electronic properties.

Uniqueness

Thiopyrylium salts are unique due to their high aromaticity and stability, which make them valuable in various chemical applications. Their ability to form stable complexes with metal ions further enhances their utility in scientific research and industrial applications .

Properties

CAS No. |

61548-71-8 |

|---|---|

Molecular Formula |

C13H14ClNO4S |

Molecular Weight |

315.77 g/mol |

IUPAC Name |

dimethyl-(4-thiopyran-4-ylidenecyclohexa-2,5-dien-1-ylidene)azanium;perchlorate |

InChI |

InChI=1S/C13H14NS.ClHO4/c1-14(2)13-5-3-11(4-6-13)12-7-9-15-10-8-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

ILIJVPQZQJNNTB-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](=C1C=CC(=C2C=CSC=C2)C=C1)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)

![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)

![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester](/img/structure/B13753700.png)